(2Z)-2-Pentadecene
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Overview
Description
(2Z)-2-Pentadecene: is an organic compound classified as an alkene It is characterized by the presence of a double bond between the second and third carbon atoms in a fifteen-carbon chain, with the double bond in the Z (cis) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-Pentadecene can be achieved through several methods. One common approach is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. Another method involves the hydroboration-oxidation of terminal alkenes, followed by isomerization to achieve the Z configuration.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of polyunsaturated fatty acids derived from natural sources such as vegetable oils. This method involves the selective hydrogenation of the double bonds to achieve the desired configuration and chain length.
Chemical Reactions Analysis
Types of Reactions: (2Z)-2-Pentadecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Catalytic hydrogenation can reduce the double bond to form pentadecane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond, forming dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Pentadecane.
Substitution: Dibromo derivatives.
Scientific Research Applications
Chemistry: (2Z)-2-Pentadecene is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its role in cell membrane dynamics and as a potential bioactive compound with antimicrobial properties.
Medicine: Although not widely used in medicine, derivatives of this compound are investigated for their potential therapeutic properties , including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used as a precursor in the production of surfactants, lubricants, and polymers. Its ability to undergo various chemical transformations makes it a versatile compound in material science.
Mechanism of Action
The mechanism by which (2Z)-2-Pentadecene exerts its effects depends on the specific application. In chemical reactions, the double bond’s reactivity plays a crucial role. For instance, in oxidation reactions, the double bond is the site of attack by oxidizing agents, leading to the formation of epoxides or diols. In biological systems, its interaction with cell membranes can alter membrane fluidity and permeability, potentially affecting cellular functions.
Comparison with Similar Compounds
(2E)-2-Pentadecene: The E (trans) isomer of 2-Pentadecene, which has different physical and chemical properties due to the different spatial arrangement of the substituents around the double bond.
Pentadecane: The fully saturated analog of (2Z)-2-Pentadecene, lacking the double bond and thus having different reactivity and applications.
(2Z)-2-Hexadecene: A similar compound with a longer carbon chain, which may exhibit different physical properties and reactivity.
Uniqueness: this compound is unique due to its specific Z configuration , which imparts distinct physical and chemical properties compared to its E isomer and other alkenes. This configuration can influence its reactivity, making it suitable for specific applications in synthesis and industry.
Properties
CAS No. |
65214-05-3 |
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Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
(Z)-pentadec-2-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5H,4,6-15H2,1-2H3/b5-3- |
InChI Key |
PIKNPBDDTPJRGQ-HYXAFXHYSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\C |
Canonical SMILES |
CCCCCCCCCCCCC=CC |
Origin of Product |
United States |
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